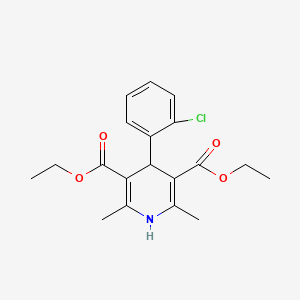

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Descripción general

Descripción

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with a 2-chlorophenyl group and two ester groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-chlorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Oxidation to Pyridine Derivatives

The 1,4-dihydropyridine ring undergoes oxidation to form a fully aromatic pyridine structure. This reaction is typically catalyzed by oxidizing agents or transition metals:

-

Conditions : Pd/C (10% w/w) in acetic acid at 80°C for 4 hours .

-

Example : Oxidation of diethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate yields dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate with 50% yield after purification .

-

Mechanism : The reaction proceeds via dehydrogenation, with the dihydropyridine ring losing two hydrogen atoms to form the aromatic system .

Deuteration (H/D Exchange)

The dihydropyridine core undergoes selective hydrogen-deuterium exchange under acidic conditions :

-

Conditions : D₂O (150 eq.), trifluoroacetic acid-d (TFA-d, 10 eq.) in N-methylpyrrolidone (NMP) at 70°C for 48 hours under nitrogen.

-

Outcome : 77–80% deuteration at the 1- and 4-positions, confirmed by ¹H NMR .

| Entry | Catalyst | D₂O (eq.) | Time (h) | D Incorporation (%) |

|---|---|---|---|---|

| 1 | TFA-d | 100 | 48 | 76 |

| 2 | BF₃·OEt₂ | 20 | 48 | 72 |

Ester Hydrolysis

The ester groups at positions 3 and 5 are hydrolyzed to carboxylic acids under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in ethanol/water (1:1) at reflux.

-

Basic Hydrolysis : NaOH in aqueous ethanol, yielding the dicarboxylic acid derivative.

-

Applications : Hydrolysis is a key step for modifying the compound into bioactive derivatives .

Functionalization at the 4-Position

The 2-chlorophenyl group at the 4-position can undergo further substitution or coupling reactions:

-

Nitration : Reacts with nitric acid to introduce nitro groups on the aromatic ring .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .

Photochemical Reactions

The dihydropyridine ring is photolabile and undergoes ring-opening under UV light:

Structural and Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antihypertensive Properties

The compound is structurally related to Amlodipine, which is a calcium channel blocker. Research indicates that dihydropyridine derivatives like Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antihypertensive activity by inhibiting calcium influx into vascular smooth muscle cells. This action results in vasodilation and reduced blood pressure levels .

1.2 Impurity Reference in Drug Development

As an impurity reference standard for Amlodipine besilate (Impurity G), this compound is crucial in quality control processes during pharmaceutical manufacturing. Its presence must be monitored to ensure the safety and efficacy of Amlodipine formulations . The identification and quantification of such impurities are essential for compliance with regulatory standards set by agencies like the FDA and EMA.

3.1 Case Study: Synthesis and Characterization

A detailed case study on the synthesis of dihydropyridine derivatives demonstrated that variations in substituents on the aromatic ring significantly affect pharmacological properties. The study highlighted that compounds similar to this compound could be optimized for enhanced calcium channel blocking activity through systematic structural modifications .

3.2 Clinical Relevance

Another investigation focused on the clinical implications of impurities like this compound in Amlodipine formulations revealed that these impurities could potentially alter pharmacokinetics and pharmacodynamics profiles of the drug. This underscores the importance of rigorous testing and characterization of such compounds in drug development processes .

Mecanismo De Acción

The mechanism by which Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension .

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

Felodipine: Known for its high vascular selectivity and used in managing hypertension.

Uniqueness

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its unique structure allows for potential modifications to enhance its efficacy and reduce side effects.

Actividad Biológica

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines (DHPs), which are known for their significant biological activities, particularly in the modulation of calcium channels. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H18ClNO4

- Molecular Weight : 335.78 g/mol

- CAS Number : 43067-01-2

- Purity : >95% (HPLC)

Dihydropyridines primarily act as calcium channel blockers. They selectively inhibit L-type voltage-gated calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release. The introduction of substituents on the DHP ring significantly influences their binding affinity and selectivity towards these channels.

Structure-Activity Relationship (SAR)

Research has shown that the biological activity of DHPs is highly dependent on their structural features. Key factors include:

- Substituents on the DHP ring : The presence of electron-withdrawing groups like chlorine enhances binding affinity to calcium channels.

- Steric effects : The size and position of substituents can affect the conformation of the molecule, influencing its interaction with receptors.

Pharmacological Effects

- Calcium Channel Blockade : this compound has been shown to effectively block L-type calcium channels, making it a potential candidate for treating hypertension and other cardiovascular diseases .

- Antioxidant Activity : Some studies indicate that DHP derivatives exhibit antioxidant properties, which may contribute to their cardioprotective effects .

- Inhibition of Enzymatic Activity : Recent research has identified this compound as an inhibitor against yeast α-glucosidase, suggesting potential applications in managing diabetes by modulating carbohydrate metabolism .

Study 1: Calcium Channel Modulation

A study investigated the effects of various DHP derivatives on calcium influx in cardiac myocytes. This compound demonstrated a significant reduction in calcium influx compared to controls, supporting its role as an effective calcium channel blocker .

Study 2: Antioxidant Properties

In vitro assays evaluated the antioxidant capacity of this compound against reactive oxygen species (ROS). The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells .

Table 1: Biological Activities of Selected DHP Derivatives

| Compound Name | Calcium Channel Blockade | Antioxidant Activity | α-Glucosidase Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| Diethyl 4-(biphenyl-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Yes | High | No |

| Diethyl 4-(cyclohexyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Moderate | Low | Yes |

Propiedades

IUPAC Name |

diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAADEKEJNBOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301431 | |

| Record name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34148-67-9 | |

| Record name | NSC143354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.